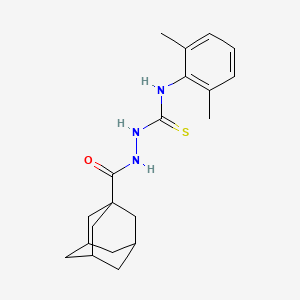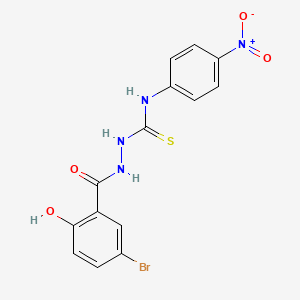
2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide
説明
2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide, also known as AADH, is a chemical compound that has been extensively studied for its potential use in scientific research. AADH is a hydrazine derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and proliferation. 2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide has been found to target a number of different cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects
2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide has been found to exhibit a wide range of biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and neuroprotective effects. 2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide has also been found to exhibit antioxidant activity, and has been shown to protect against oxidative stress in a number of different cell types.
実験室実験の利点と制限
One of the main advantages of using 2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide in lab experiments is its potent cytotoxic activity against a wide range of cancer cell lines. Additionally, 2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide has been found to be relatively stable and easy to synthesize, making it a promising candidate for further investigation. However, one limitation of using 2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide in lab experiments is its potential toxicity, which may limit its usefulness in certain applications.
将来の方向性
There are a number of potential future directions for research on 2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide. One area of investigation is in the development of novel cancer therapies based on the cytotoxic activity of 2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide, which may lead to the development of new drugs for the treatment of a wide range of diseases. Finally, there is potential for the development of new synthetic methods for the production of 2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide, which may lead to more efficient and cost-effective synthesis of this promising compound.
科学的研究の応用
2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide has been found to have a number of potential applications in scientific research. One of the most promising areas of investigation is in the field of cancer research, where 2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide has been shown to exhibit potent cytotoxic effects against a wide range of cancer cell lines. Additionally, 2-(1-adamantylcarbonyl)-N-(2,6-dimethylphenyl)hydrazinecarbothioamide has been found to have potential as an anti-inflammatory agent, and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-(adamantane-1-carbonylamino)-3-(2,6-dimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-12-4-3-5-13(2)17(12)21-19(25)23-22-18(24)20-9-14-6-15(10-20)8-16(7-14)11-20/h3-5,14-16H,6-11H2,1-2H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWZBPDDIGCJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NNC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantane-1-carbonylamino)-3-(2,6-dimethylphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 5-[(diethylamino)carbonyl]-2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4115739.png)
![1-(diphenylmethyl)-4-[(4-ethoxyphenyl)carbonothioyl]piperazine](/img/structure/B4115747.png)
![N-(2-methoxyethyl)-2-({N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4115755.png)
![3-chloro-N-{[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4115765.png)
![methyl 6-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4115776.png)
![N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4115784.png)
![3-(4-fluorophenyl)-12-(2-furyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4115796.png)


![2-fluoro-N-[(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4115830.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide](/img/structure/B4115839.png)
![N-(5-chloro-2-phenoxyphenyl)-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4115852.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4115858.png)
![2-amino-3-cyano-4',4',6',7,7-pentamethyl-2',5-dioxo-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl benzoate](/img/structure/B4115865.png)